Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-
CAS No.: 1021025-40-0
Cat. No.: VC4067029
Molecular Formula: C26H33N9O
Molecular Weight: 487.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021025-40-0 |
|---|---|
| Molecular Formula | C26H33N9O |
| Molecular Weight | 487.6 |
| IUPAC Name | N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C26H33N9O/c36-24(26-13-18-10-19(14-26)12-20(11-18)15-26)27-4-5-35-23-21(16-32-35)22(30-17-31-23)33-6-8-34(9-7-33)25-28-2-1-3-29-25/h1-3,16-20H,4-15H2,(H,27,36) |
| Standard InChI Key | FMPLHKRECXRFKK-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5)C7=NC=CC=N7 |
| Canonical SMILES | C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5)C7=NC=CC=N7 |
Introduction
Tricyclo[3.3.1.13,7]decane-1-carboxamide derivatives are a class of compounds with a rigid tricyclic adamantane-like structure. These compounds often exhibit unique chemical properties due to their steric hindrance and conformational rigidity, making them valuable in medicinal chemistry, particularly in drug design targeting specific biological pathways.
The compound under focus, Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-, is a highly functionalized molecule incorporating multiple pharmacophores such as pyrazolo[3,4-d]pyrimidine and piperazine linked to a tricyclic framework.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Tricyclo Core: The tricyclo[3.3.1.13,7]decane framework is synthesized through cyclization reactions starting from adamantane derivatives or similar precursors.
-
Attachment of the Carboxamide Group: This step involves amidation reactions using carboxylic acids or their derivatives.
-
Incorporation of Heterocyclic Moieties: The pyrazolo[3,4-d]pyrimidine and piperazine groups are introduced through nucleophilic substitution or coupling reactions.
-
Final Functionalization: The pyrimidinyl group is attached via condensation or cyclization reactions.
Medicinal Chemistry
-
The rigid tricyclo scaffold provides a stable platform for drug design.
-
Pyrazolo[3,4-d]pyrimidine derivatives are known for their role in kinase inhibition and other enzymatic targets.
-
Piperazine moieties enhance solubility and bioavailability.
Potential Pharmaceutical Uses
-
Antiviral agents: Similar compounds have been explored for inhibiting viral polymerases (e.g., influenza RNA-dependent RNA polymerase) .
-
Anti-inflammatory drugs: Docking studies on related molecules suggest potential as 5-lipoxygenase inhibitors .
Molecular Docking Studies
Studies on similar compounds indicate strong binding affinities to specific enzyme targets due to the presence of nitrogen-rich heterocycles like pyrazolo[3,4-d]pyrimidines.
Analytical Characterization
Techniques such as NMR (proton and carbon), mass spectrometry (LC-MS), and X-ray crystallography are used to confirm the structure and purity of these compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume